7-Fluoro-1,2,3,4-tetrahydroquinoline is a fluorinated derivative of 1,2,3,4-tetrahydroquinoline, a heterocyclic organic compound. It serves as a key building block and intermediate in the synthesis of various biologically active compounds, particularly pharmaceuticals. [, , , ] Its fluorine substituent often modifies the pharmacological properties of the final compound, influencing factors such as potency, selectivity, and metabolic stability. [, ]
7-Fluoro-1,2,3,4-tetrahydroquinoline is a fluorinated derivative of tetrahydroquinoline, which belongs to the class of heterocyclic organic compounds. This compound features a unique structure that includes a fluorine atom at the 7th position of the quinoline ring, significantly influencing its chemical properties and biological activities. The presence of fluorine enhances the compound's potential applications in medicinal chemistry, particularly due to its ability to interact with various pharmacological targets .
7-Fluoro-1,2,3,4-tetrahydroquinoline is classified as a fluorinated heterocyclic compound and falls under the category of quinoxalines. Quinoxalines are known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis and analysis of this compound have been documented in various scientific studies and patents, highlighting its significance in drug design and development .
The synthesis of 7-Fluoro-1,2,3,4-tetrahydroquinoline can be achieved through several methods:
These synthetic routes often require specific reaction conditions to maximize efficiency and yield.
The molecular structure of 7-Fluoro-1,2,3,4-tetrahydroquinoline consists of a tetrahydroquinoline core with a methyl group at the nitrogen position and a fluorine atom at the 7th carbon position. Its structural formula can be represented as follows:
The compound's unique structure contributes to its diverse biological activities and pharmacological potential.
7-Fluoro-1,2,3,4-tetrahydroquinoline participates in several types of chemical reactions:
The major products from these reactions often include various substituted tetrahydroquinolines that are valuable in medicinal chemistry.
The mechanism of action for 7-Fluoro-1,2,3,4-tetrahydroquinoline involves its interaction with specific biological targets within cells. In vitro studies have demonstrated that certain derivatives exhibit significant antiproliferative activities against cancer cell lines by inhibiting tubulin polymerization. This inhibition disrupts cellular division processes essential for tumor growth . Additionally, studies indicate that this compound does not violate Lipinski's Rule of Five for drug-likeness, suggesting favorable pharmacokinetic properties.
7-Fluoro-1,2,3,4-tetrahydroquinoline finds applications in several scientific fields:
Transition metal-catalyzed C–H functionalization provides atom-economical routes to 7F-THQ, avoiding pre-functionalized substrates and minimizing protection/deprotection steps.
Copper catalysis enables direct coupling between fluoroarenes and alkenyl/alkyl amines through radical mechanisms. A notable approach involves the intramolecular C–H amination of N-aryl fluoro-substituted propylamines using Cu(I) catalysts (e.g., CuBr) with di-tert-butyl peroxide (DTBP) as an oxidant. This radical relay process achieves cyclization at 100–120°C, yielding 7F-THQ with moderate to good efficiency (45–72%) [6]. Key advantages include tolerance of electron-withdrawing substituents and avoidance of directing groups.
Palladium(0) complexes (e.g., Pd(PPh₃)₄) activate cyclopropane C–H bonds adjacent to fluorinated arenes, enabling ring-opening/amination cascades. N-Tosyl-2-(2-fluoroaryl)cyclopropylamines undergo regioselective C–C bond cleavage followed by intramolecular amination under mild conditions (80°C, toluene), affording 4-substituted-7F-THQs with >95% regioselectivity. This method efficiently constructs the tetrahydroquinoline core while preserving the fluorine substituent [6].
Ni-catalyzed reductive coupling between 2-fluoro-substituted o-haloanilines and carbonyl compounds (aldehydes/ketones) provides a modular route. Using NiCl₂·dme and zinc powder in DMAc, the reaction proceeds via imine formation followed by reductive cyclization. This one-pot method delivers diverse C4-alkyl/aryl-7F-THQs (50–85% yield) under mild conditions (25–60°C), demonstrating compatibility with acid-sensitive functional groups [6].
Table 1: Transition Metal-Catalyzed C–H Activation Approaches for 7F-THQ Synthesis
Method | Catalyst System | Key Conditions | Yield Range | Key Advantages |
---|---|---|---|---|
Cu-Mediated C–H Amination | CuBr/DTBP | 100–120°C, solvent-free | 45–72% | No directing group required |
Pd-Catalyzed Cyclopropane Opening | Pd(PPh₃)₄, K₂CO₃ | 80°C, toluene | 60–78% | High regioselectivity (>95%) |
Ni-Promoted Reductive Coupling | NiCl₂·dme/Zn, DMAc | 25–60°C | 50–85% | Tolerates acid-sensitive groups |
Biocatalysis offers sustainable routes to enantiopure 7F-THQs under mild conditions, leveraging enzyme engineering for enhanced performance.
Engineered monoamine oxidases (MAO-N variants) selectively dehydrogenate the (S)-enantiomer of racemic 7F-THQ, leaving the (R)-enantiomer enriched (>99% ee). The imine intermediate undergoes non-enzymatic hydrolysis, enabling isolation of enantiopure product. This process operates optimally at pH 7.5–8.5 and 30°C, achieving 45–48% theoretical yield with minimal cofactor requirements [7].
MAO-N-D11 catalyzes the stereoselective aromatization of 7F-THQ to 7-fluoroquinoline, serving as a precursor for asymmetric reduction. Coupling with a ene-reductase (ERED) enables dynamic kinetic resolution, yielding (R)-7F-THQ with 90% ee and >80% conversion. This cascade operates in a single pot under aerobic conditions, showcasing biocatalysis for complex deracemization [7].
Directed evolution of imine reductases (IREDs) has yielded variants (e.g., IRED-M24) with reversed enantiopreference toward 7-fluoro-3,4-dihydroquinoline. Mutations at residues F187 and A241 broaden the small binding pocket, accommodating the C7-fluoro substituent while enhancing (S)-selectivity (95% ee). Immobilization on chitosan beads improves stability, enabling 10 reaction cycles with <10% activity loss [5].
Table 2: Biocatalytic Approaches to Enantiopure 7F-THQ
Enzyme Class | Engineered Variant | Enantioselectivity | Conversion/Yield | Key Improvement |
---|---|---|---|---|
Monoamine Oxidase (MAO-N) | MAO-N-D5 | >99% ee (R) | 48% yield (kinetic) | Broadened substrate scope |
Imine Reductase (IRED) | IRED-M24 (F187L/A241G) | 95% ee (S) | 85% yield | Reversed enantioselectivity |
Ene-Reductase (ERED) | ERED-15 + MAO-N-D11 | 90% ee (R) | >80% conversion | Tandem deracemization |
Domino sequences construct the tetrahydroquinoline core via consecutive bond-forming events without isolating intermediates.
Palladium-catalyzed hydrogenation of 2-(2-fluorophenyl)nitroalkenes initiates a domino process: nitro reduction generates an amine that undergoes intramolecular reductive amination with the ketone/aldehyde. Using Pd/C (5–20 wt%) under H₂ (4–5 atm), this method delivers cis-fused 7F-THQs with high diastereoselectivity (dr >13:1) and yields up to 91%. The cis preference arises from steric direction by C4 substituents during hydride delivery [1] [8].
Bicyclic 7F-THQs form via Brønsted acid-catalyzed (e.g., p-TsOH) ring expansion. 2-(2-Fluorophenyl)cyclopropyl ketones undergo ring-opening at 80°C to form homoallylic cations, captured by aniline derivatives in a Povarov-type cyclization. This cascade affords [3.3.0]-fused 7F-THQs with four contiguous stereocenters (65–78% yield, dr >4:1). Microwave irradiation accelerates the process to 30 minutes [8].
Gold(I) complexes (e.g., IPrAuNTf₂) catalyze tandem hydroamination/asymmetric transfer hydrogenation of 2-fluoroaryl propargylamines. Initial exo-hydroamination forms enamines, reduced enantioselectively (up to 95% ee) via Hantzsch ester. This one-pot method operates at 25°C, delivering N-unprotected 7F-THQs with broad functional group tolerance [3].
Table 3: Domino Reaction Strategies for 7F-THQ Synthesis
Domino Sequence | Catalyst | Conditions | Diastereo-/Enantioselectivity | Yield |
---|---|---|---|---|
Reduction-Reductive Amination | Pd/C (5–20 wt%) | H₂ (4–5 atm), EtOAc | dr >13:1 (cis) | ≤91% |
Cyclization-Rearrangement | p-TsOH (20 mol%) | 80°C, toluene, 12 h | dr >4:1 | 65–78% |
Hydroamination/Hydrogenation | IPrAuNTf₂/(R)-TRIP | 25°C, DCE, 24 h | 95% ee | 70–85% |
Stereocontrolled synthesis remains crucial for accessing enantiopure 7F-THQs with defined pharmacological profiles.
Chiral phosphoric acids (e.g., TRIP) catalyze three-component Povarov reactions between 2-fluoroanilines, aldehydes, and enol ethers. The reaction proceeds via endo-selective [4+2] cycloaddition of in situ-generated fluoroaryl imines, affording cis-2,4-disubstituted-7F-THQs with >90% ee. Substituents at the aldehyde ortho-position enhance stereocontrol through π-stacking interactions [3] [6].
Palladium-catalyzed intramolecular Heck coupling of N-(2-fluoroaryl)-4-bromocrotonamides generates exocyclic alkenes, followed by Suzuki cross-coupling with arylboronic acids. Using Walphos-type ligands, this cascade constructs C3-quaternary 7F-THQs with 88% ee and >95% trans diastereoselectivity. The C7-fluoro group minimally perturbs the stereodetermining migratory insertion step [6].
Ellman’s tert-butanesulfinamide auxiliary directs diastereoselective additions to N-(2-fluorophenyl)imines. Grignard addition to sulfinylimines at −78°C affords β-branched amines with dr >19:1. Acid-mediated cyclization then yields trans-3-substituted-7F-THQs without racemization. Auxiliary removal post-cyclization provides enantiopure scaffolds for drug discovery [5].
Table 4: Asymmetric Synthesis Techniques for 7F-THQ Derivatives
Method | Chiral Controller | Stereochemical Outcome | ee/dr | Limitations |
---|---|---|---|---|
Povarov Reaction | (R)-TRIP (CPA) | cis-2,4-disubstituted | >90% ee | Requires electron-rich dienophile |
Heck–Suzuki Cascade | (S)-Walphos/Pd(OAc)₂ | trans-3,4-disubstituted (quat) | 88% ee, dr >95% | Sensitive to boronic acid sterics |
Chiral Auxiliary (Sulfinamide) | (R)-tert-Butanesulfinamide | trans-3-substituted | dr >19:1 | Requires auxiliary installation/removal |
Concluding Remarks
The synthetic landscape for 7-fluoro-1,2,3,4-tetrahydroquinoline continues to evolve toward greater efficiency, stereocontrol, and sustainability. Catalytic C–H functionalization strategies minimize pre-activation requirements, while engineered biocatalysts enable unparalleled enantioselectivity under mild conditions. Domino and asymmetric methodologies provide convergent access to complex fluorinated architectures essential for drug discovery. Future advances will likely focus on merging photo- and electrocatalysis with existing methods to achieve spatiotemporal control over reactivity and selectivity.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0